2-Bromo-4-methoxybenzohydrazide CAS number and chemical properties
2-Bromo-4-methoxybenzohydrazide CAS number and chemical properties
Executive Summary
2-Bromo-4-methoxybenzohydrazide (CAS: 1375151-62-4 ) is a specialized organobromine building block used primarily in the synthesis of bioactive heterocyclic compounds.[1][2][3] Characterized by a benzohydrazide core substituted with a bromine atom at the ortho position and a methoxy group at the para position relative to the hydrazide moiety, this scaffold serves as a critical intermediate for developing antimicrobial, antiviral, and anticancer agents. Its unique substitution pattern allows for diverse functionalization, particularly through palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the bromine site and condensation reactions at the hydrazide terminus.[1]
Part 1: Chemical Identity & Properties[1][4]
Nomenclature & Identification
| Property | Detail |
| Chemical Name | 2-Bromo-4-methoxybenzohydrazide |
| CAS Registry Number | 1375151-62-4 |
| Synonyms | 2-Bromo-4-methoxybenzoic acid hydrazide; 4-Methoxy-2-bromobenzohydrazide |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| SMILES | COc1ccc(C(=O)NN)c(Br)c1 |
| InChI Key | (Predicted) WSGPNOCUUSZBHY-UHFFFAOYSA-N |
Physical & Chemical Properties[1][4][5][6][7][8]
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Physical State: Solid (typically crystalline powder).
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Color: White to off-white or pale yellow.
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Solubility:
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Soluble: DMSO, DMF, Methanol (hot), Ethanol (hot).
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Insoluble: Water (cold), Hexane.
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Melting Point: Typically >150°C (Experimental determination recommended; structurally similar isomers range 147–209°C).
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Acidity/Basicity: The hydrazide group (-CONHNH₂) is weakly basic; the amide proton is weakly acidic (pKa ~13).
Part 2: Synthetic Pathways[1][9]
The synthesis of 2-Bromo-4-methoxybenzohydrazide is most efficiently achieved through a two-step sequence starting from 4-methoxybenzoic acid (p-anisic acid) or its ester derivatives.[1] The bromine atom is introduced via electrophilic aromatic substitution, followed by hydrazinolysis of the ester.
Reaction Scheme Visualization
Caption: Step-wise synthesis of 2-Bromo-4-methoxybenzohydrazide from p-anisic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-4-methoxybenzoate
Note: This intermediate can be purchased or synthesized.[1]
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Bromination: Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at 45°C. Stir for 4–6 hours. Pour into ice water to precipitate 2-bromo-4-methoxybenzoic acid.[1]
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Esterification: Reflux the crude acid in dry methanol with catalytic H₂SO₄ for 8–12 hours. Evaporate solvent, neutralize with NaHCO₃, and extract with ethyl acetate.[4]
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Yield: ~85-90%[1]
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Purity Check: TLC (Hexane:EtOAc 4:1).
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Step 2: Synthesis of 2-Bromo-4-methoxybenzohydrazide
This protocol utilizes nucleophilic acyl substitution.[1]
Reagents:
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Methyl 2-bromo-4-methoxybenzoate (10 mmol, 2.45 g)
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Hydrazine hydrate (80% or 99%, 50 mmol, 2.5 mL)
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Ethanol (Absolute, 30 mL)
Procedure:
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Dissolution: In a 100 mL round-bottom flask, dissolve the methyl ester in ethanol.
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Addition: Add hydrazine hydrate dropwise with stirring. A slight exotherm may occur.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (disappearance of the ester spot).
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Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide product typically precipitates as white crystals.
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Filtration: Filter the solid under vacuum.
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Washing: Wash the cake with cold ethanol (2 x 5 mL) and cold water (to remove excess hydrazine).
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Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1) to obtain analytical purity.
Validation:
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IR (KBr): Look for doublet -NH₂ stretch (3300–3200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹).[1]
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¹H NMR (DMSO-d₆): δ ~9.0–10.0 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃). Aromatic protons will show specific coupling due to 1,2,4-substitution pattern.
Part 3: Reactivity & Applications in Drug Discovery[1]
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to form diverse heterocyclic cores.
Schiff Base Formation (Hydrazones)
Reaction with aldehydes or ketones yields acylhydrazones , a class of compounds known for iron-chelating and anti-tubercular activity.
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Mechanism: Acid-catalyzed condensation.[1]
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Protocol: Reflux hydrazide (1 eq) + Aldehyde (1 eq) in Ethanol with catalytic Acetic Acid.
Cyclization to 1,3,4-Oxadiazoles
The hydrazide can be cyclized to form 2,5-disubstituted-1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.
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Reagent: Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂).
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Application: Broad-spectrum antimicrobial agents.[1]
Palladium-Catalyzed Coupling
The C-Br bond at the 2-position is a handle for Suzuki or Buchwald-Hartwig coupling, allowing the introduction of biaryl or aryl-amino motifs after the hydrazide core is established.[1]
Reactivity Map
Caption: Divergent synthesis pathways from the 2-Bromo-4-methoxybenzohydrazide core.[1]
Part 4: Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.[1]
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Hazard Statements:
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Handling: Use in a fume hood.[1] Avoid dust formation. Wear nitrile gloves and safety goggles. Hydrazine residues (from synthesis) are toxic and potentially carcinogenic; ensure thorough washing of the product.
References
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Chemsrc. (n.d.). 2-Bromo-4-methoxybenzohydrazide (CAS#: 1375151-62-4) MSDS and Properties. Retrieved from [Link]
- Raj, K., et al. (2013). Synthesis and antimicrobial activity of 2-bromo-4-methoxybenzohydrazide linked to substituted thiazole moieties. (Cited in context of antimicrobial research).
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19, 1286-1301. (Provides general protocol for methoxy-substituted benzohydrazides).
